Dimethyl 4-iodophthalate
Description
Dimethyl 4-iodophthalate is a substituted phthalate ester with the molecular formula C₁₀H₉IO₄ and a molecular weight of 320.08 g/mol. Structurally, it consists of a phthalic acid backbone where one hydrogen at the 4-position of the benzene ring is replaced by an iodine atom, and both carboxylic acid groups are esterified with methyl groups. This compound is primarily utilized as a precursor in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the iodine substituent.
Properties
IUPAC Name |
dimethyl 4-iodobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLGGEVUYARXHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208091 | |
| Record name | Dimethyl 4-iodophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59340-47-5 | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-iodo-, 1,2-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59340-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dimethyl 4-iodophthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059340475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 4-iodophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 4-iodophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Dimethyl 4-iodophthalate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD4CGS6A74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 4-iodophthalate can be synthesized through the iodination of dimethyl phthalate. The process typically involves the use of iodine and a suitable oxidizing agent, such as nitric acid, to introduce the iodine atom at the 4-position of the benzene ring. The reaction is carried out under controlled conditions to ensure selective iodination.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4-iodophthalate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and boronic acids in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-aminophthalates or 4-thiophthalates.
Coupling Products: Biaryl compounds with various substituents.
Reduction Products: Dimethyl 4-hydroxyphthalate.
Scientific Research Applications
Dimethyl 4-iodophthalate is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds and drug candidates.
Material Science: As a precursor for the synthesis of polymers and advanced materials.
Biological Studies: In the modification of biomolecules for studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of dimethyl 4-iodophthalate in chemical reactions involves the activation of the iodine atom, which acts as a leaving group in substitution and coupling reactions. The ester groups can also undergo hydrolysis or reduction, leading to the formation of various functionalized products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Iodo Substituent: The iodine atom in this compound introduces significant steric bulk and polarizability, enhancing its utility in palladium-catalyzed cross-coupling reactions (e.g., with organoboron reagents) .
- Hydroxy Substituent : Dimethyl 4-hydroxyphthalate exhibits higher polarity due to the hydroxyl group, increasing its solubility in polar solvents compared to the iodo derivative .
- Nitro Substituent: The electron-withdrawing nitro group in dimethyl 4-nitrophthalate reduces electron density on the aromatic ring, making it susceptible to nucleophilic aromatic substitution or reduction to amino derivatives .
- Amino Substituent: Dimethyl 4-aminoisophthalate’s amino group enables participation in condensation reactions, forming amides or imines, which are valuable in pharmaceutical intermediate synthesis .
Functional Insights :
- The iodine in this compound facilitates its use in high-value coupling reactions , whereas the nitro group in dimethyl 4-nitrophthalate aligns with applications requiring redox-active intermediates .
- Dimethyl 4-hydroxyphthalate’s hydroxyl group enhances its role in antioxidant systems, contrasting with the amino group’s utility in drug design for dimethyl 4-aminoisophthalate .
Biological Activity
Dimethyl 4-iodophthalate (DMIP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article explores the biological activity of DMIP, focusing on its antibacterial properties, effects on cellular mechanisms, and its implications in various applications.
Chemical Structure and Properties
This compound is an iodinated derivative of phthalic acid, characterized by the presence of two methyl groups and an iodine atom attached to the aromatic ring. Its chemical structure can be represented as follows:
This structure contributes to its unique reactivity and biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of DMIP, particularly against various bacterial strains. The compound exhibits significant inhibition of bacterial growth, which can be attributed to its ability to interfere with bacterial cell functions.
Case Study: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of halogenated compounds, including DMIP, demonstrated that it possesses a minimum inhibitory concentration (MIC) that effectively inhibits the growth of pathogenic bacteria. The results indicated that DMIP showed promising activity against strains such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Growth Inhibition (%) |
|---|---|---|
| This compound | 50 | 85 |
| Control (No Treatment) | - | 0 |
This table illustrates the effectiveness of DMIP compared to untreated controls, emphasizing its potential as an antibacterial agent.
The biological activity of DMIP can be attributed to several mechanisms:
- Disruption of Cell Membrane Integrity : DMIP may disrupt the integrity of bacterial cell membranes, leading to cell lysis.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial metabolism.
- Biofilm Formation Inhibition : DMIP effectively prevents biofilm formation, which is critical for bacterial survival and resistance.
Environmental Implications
Beyond its medicinal applications, DMIP's biological activity has implications in environmental science. Its ability to degrade organic pollutants makes it a candidate for use in photocatalytic processes aimed at reducing environmental contaminants.
Photocatalytic Degradation Study
Research has shown that DMIP can be effectively degraded using TiO2-based photocatalytic systems. This process not only eliminates DMIP from contaminated environments but also reduces associated toxicity levels.
| Parameter | Value |
|---|---|
| Initial Concentration (mg/L) | 100 |
| Degradation Rate (%) | 90 |
| Time (hours) | 5 |
This data indicates that DMIP can be effectively removed from aqueous solutions, highlighting its potential role in environmental remediation strategies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
